6-bromo-N-(2,5-dimethoxyphenyl)quinazolin-4-amine
Overview
Description
6-bromo-N-(2,5-dimethoxyphenyl)quinazolin-4-amine is a quinazoline derivative that has garnered interest due to its potential biological and pharmaceutical properties. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Preparation Methods
The synthesis of 6-bromo-N-(2,5-dimethoxyphenyl)quinazolin-4-amine typically involves the reaction of 6-bromoquinazolinones with aryl or alkyl amines. One common method is the Buchwald–Hartwig amination, which uses a palladium catalyst (Pd(OAc)2) and a ligand such as Xantphos . The reaction conditions often include heating the reactants in a suitable solvent under an inert atmosphere.
Chemical Reactions Analysis
6-bromo-N-(2,5-dimethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Medicine: The compound is being explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions
Mechanism of Action
The mechanism of action of 6-bromo-N-(2,5-dimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
6-bromo-N-(2,5-dimethoxyphenyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
6-bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine: This compound also contains a bromine atom and a quinazoline core but has different substituents, leading to varied biological activities.
6-bromo-quinazolin-4-ylamine: Another similar compound with a simpler structure, used in different synthetic applications.
Properties
IUPAC Name |
6-bromo-N-(2,5-dimethoxyphenyl)quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-21-11-4-6-15(22-2)14(8-11)20-16-12-7-10(17)3-5-13(12)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNGSSISJLBVOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC=NC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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